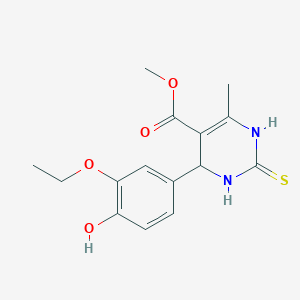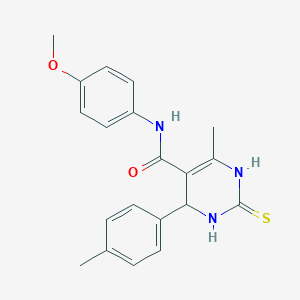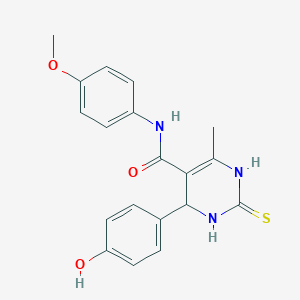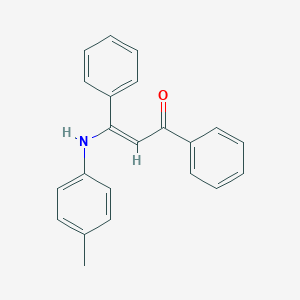![molecular formula C18H13FN4O3S B243155 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has shown promising results in scientific research applications, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDKs, which are key regulators of the cell cycle. The compound binds to the ATP-binding site of CDKs and prevents their activity, leading to cell cycle arrest and apoptosis. Additionally, it induces DNA damage by increasing the levels of reactive oxygen species (ROS) and inhibiting the activity of DNA repair enzymes.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been found to exhibit anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. However, the compound has not yet been tested in clinical trials, and its toxicity and pharmacokinetic properties are not fully understood.
Zukünftige Richtungen
Future research on 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one could focus on its potential as a cancer treatment. Further studies could investigate its efficacy in animal models and its toxicity and pharmacokinetic properties. Other potential applications of the compound could include the treatment of inflammatory diseases and pain. Additionally, the development of analogs with improved potency and selectivity could be explored.
Synthesemethoden
The synthesis of 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 4-fluorophenylhydrazine, 1-phenyl-3-methyl-1H-pyrazol-5-amine, and dimethylsulfoxide (DMSO) in the presence of a catalyst such as copper(I) iodide. The reaction mixture is heated under reflux conditions for several hours, followed by purification using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Several studies have investigated the potential of 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one in cancer treatment. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing DNA damage.
Eigenschaften
Molekularformel |
C18H13FN4O3S |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13FN4O3S/c1-27(25,26)18-14-16(23(22-18)13-5-3-2-4-6-13)20-15(21-17(14)24)11-7-9-12(19)10-8-11/h2-10,22H,1H3 |
InChI-Schlüssel |
LVDAPGYUXZIDQN-UHFFFAOYSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)F)N(N1)C4=CC=CC=C4 |
SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)F)N(N1)C4=CC=CC=C4 |
Kanonische SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)F)N(N1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)




![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)

![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)

![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)